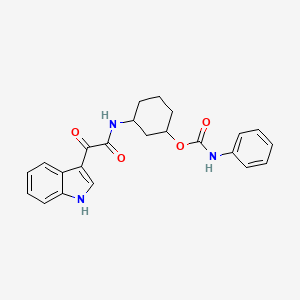
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Janus Kinase 2 (JAK2). JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine and growth factor receptors, making it an attractive target for drug development.
Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential in this field .
Antimicrobial Applications
Indole derivatives also show promise in combating various types of microbes . This makes them potentially useful in the development of new antimicrobial drugs .
Treatment of Various Disorders
The application of indole derivatives extends to the treatment of various disorders in the human body . This broad range of potential applications further underscores their importance in medical research .
Antiviral Applications
Indole derivatives have shown antiviral activities . Specific derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses .
Anti-inflammatory Applications
Indole derivatives possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions associated with inflammation .
Antioxidant Applications
The antioxidant properties of indole derivatives make them potentially useful in combating oxidative stress . This could have implications in the treatment of various diseases associated with oxidative damage .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . Specific derivatives have demonstrated antidiabetic activities .
Antimalarial Applications
Indole derivatives have also been found to possess antimalarial activities . This could potentially lead to the development of new treatments for malaria .
properties
IUPAC Name |
[3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-21(19-14-24-20-12-5-4-11-18(19)20)22(28)25-16-9-6-10-17(13-16)30-23(29)26-15-7-2-1-3-8-15/h1-5,7-8,11-12,14,16-17,24H,6,9-10,13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPQDFCCMMRCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

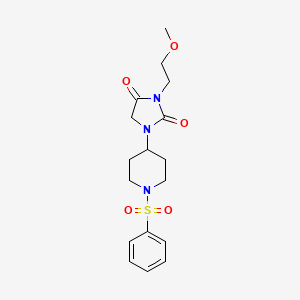

![4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid](/img/structure/B2658426.png)
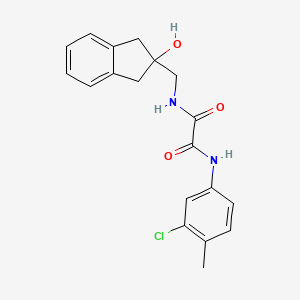

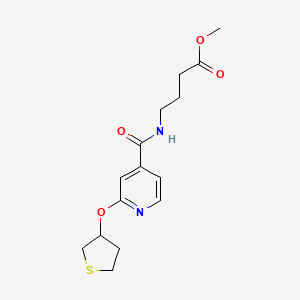
![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)
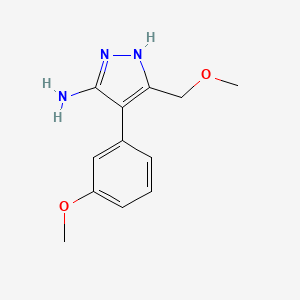
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658435.png)
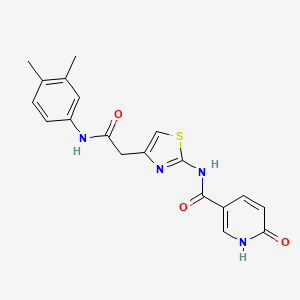

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2658438.png)

